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Compound of Interest

Compound Name: BMS-496

Cat. No.: B12369131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific clinical trial data for a compound designated "BMS-496" is not publicly available,

this guide provides a comparative analysis of three promising clinical-stage oncology

candidates from Bristol Myers Squibb's pipeline. This report details the available clinical data,

experimental protocols, and mechanisms of action for Arlo-cel (BMS-986393), a CAR T-cell

therapy; BMS-986504 (MRTX1719), a targeted small molecule inhibitor; and Relatlimab (BMS-

986016), a monoclonal antibody.

Executive Summary
This guide offers a head-to-head comparison of three distinct therapeutic modalities being

developed by Bristol Myers Squibb, each targeting different aspects of cancer biology. Arlo-cel

represents a cellular therapy approach for hematologic malignancies, BMS-986504 is a

precision medicine for solid tumors with a specific genetic alteration, and Relatlimab is an

immunotherapy agent aimed at reinvigorating the anti-tumor immune response. The following

sections provide a detailed breakdown of their clinical performance, the methodologies of their

respective pivotal trials, and the biological pathways they modulate.

Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from clinical trials of Arlo-cel, BMS-

986504, and Relatlimab.
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Table 1: Efficacy Data

Compound Clinical Trial Indication
Key Efficacy
Endpoint(s)

Result(s)

Arlo-cel (BMS-

986393)

CC-95266-MM-

001

(NCT04674813)

Relapsed/Refract

ory Multiple

Myeloma

Overall

Response Rate

(ORR)

87% in the

overall efficacy-

evaluable

population

(n=79)[1]

Complete

Response (CR)

Rate

53% in the

overall efficacy-

evaluable

population[1]

ORR at

Recommended

Phase 2 Dose

(RP2D)

91% (n=23)[1]

BMS-986504

(MRTX1719)

CA240-0007

(NCT05245500)

Advanced Solid

Tumors with

Homozygous

MTAP Deletion

Objective

Responses

(Phase 1)

Six confirmed

objective

responses

observed[2]

Relatlimab

(BMS-986016) +

Nivolumab

RELATIVITY-047

(NCT03470922)

Previously

Untreated

Metastatic or

Unresectable

Melanoma

Median

Progression-Free

Survival (PFS)

10.1 months for

the combination

vs. 4.6 months

for nivolumab

alone[3]

12-month PFS

Rate

47.7% for the

combination vs.

36.0% for

nivolumab alone

Table 2: Safety Data
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Compound Clinical Trial
Key Adverse
Events (Grade 3/4)

Incidence

Arlo-cel (BMS-

986393)

CC-95266-MM-001

(NCT04674813)

Cytokine Release

Syndrome (CRS)

Grade 3/4 events

were infrequent, with

most being Grade 1/2.

[1]

Immune Effector Cell-

Associated

Neurotoxicity

Syndrome (ICANS)

2% Grade 3/4[1]

BMS-986504

(MRTX1719)

CA240-0007

(NCT05245500)

Dose-Limiting

Toxicities

Not observed at doses

up to 400mg once

daily[2]

Relatlimab (BMS-

986016) + Nivolumab

RELATIVITY-047

(NCT03470922)

Treatment-Related

Adverse Events

18.9% for the

combination vs. 9.7%

for nivolumab alone

Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.

Arlo-cel (BMS-986393): CC-95266-MM-001
(NCT04674813)
This is a Phase 1, multicenter, open-label study evaluating the safety and efficacy of

arlocabtagene autoleucel in adults with relapsed and/or refractory multiple myeloma.[1]

Patient Population: Adults with multiple myeloma who have received at least three prior lines

of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38

antibody.

Study Design: The study consists of a dose-escalation phase to determine the

recommended Phase 2 dose (RP2D), followed by a dose-expansion phase at the RP2D.
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Treatment Plan: Patients undergo leukapheresis to collect T cells, which are then genetically

modified to express the GPRC5D-directed CAR. Prior to infusion of Arlo-cel, patients receive

lymphodepleting chemotherapy, typically a combination of cyclophosphamide and

fludarabine.[4] Arlo-cel is administered as a single intravenous infusion.

Key Assessments: The primary endpoints are the incidence of adverse events and the

establishment of the RP2D. Secondary endpoints include overall response rate (ORR),

complete response (CR) rate, and duration of response.

BMS-986504 (MRTX1719): CA240-0007 (NCT05245500)
This is a Phase 1/2, open-label, multicenter study of BMS-986504 in patients with advanced

solid tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP)

gene.[2][5]

Patient Population: Adults with histologically confirmed, advanced, unresectable, or

metastatic solid tumors with documented homozygous MTAP deletion.[5] Patients must have

received, been refractory to, or been intolerant of standard-of-care therapy.

Study Design: The study includes a dose-escalation phase to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of BMS-986504 and to determine the RP2D. This

is followed by a dose-expansion phase to further evaluate the safety and anti-tumor activity

in specific tumor types.

Treatment Plan: BMS-986504 is administered orally on a continuous daily dosing schedule.

Key Assessments: The primary objectives are to assess the safety and tolerability of BMS-

986504 and to determine the RP2D. Secondary objectives include evaluating the preliminary

anti-tumor activity (ORR, duration of response), pharmacokinetics, and pharmacodynamics.

Relatlimab (BMS-986016): RELATIVITY-047
(NCT03470922)
This is a Phase 2/3, randomized, double-blind study of relatlimab in combination with

nivolumab versus nivolumab alone in patients with previously untreated metastatic or

unresectable melanoma.[3][6]
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Patient Population: Adult and pediatric patients (12 years or older) with histologically

confirmed, previously untreated, unresectable Stage III or Stage IV melanoma.[7]

Study Design: Patients were randomized in a 1:1 ratio to receive either the fixed-dose

combination of relatlimab and nivolumab or nivolumab monotherapy.

Treatment Plan: The combination of relatlimab and nivolumab is administered as a single

intravenous infusion every four weeks. Nivolumab monotherapy is also administered

intravenously every four weeks.[3]

Key Assessments: The primary endpoint is progression-free survival (PFS) as assessed by a

blinded independent central review. Secondary endpoints include overall survival and

objective response rate.
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Caption: GPRC5D Signaling and Arlo-cel Mechanism of Action.
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Caption: PRMT5 Signaling in MTAP-Deleted Cancers.
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Caption: LAG-3 Signaling Pathway and Relatlimab's Mechanism.
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Caption: General Clinical Trial Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12369131?utm_src=pdf-custom-synthesis
https://www.onclive.com/view/arlo-cel-elicits-87-orr-in-heavily-pretreated-relapsed-refractory-multiple-myeloma
https://clinicaltrials.gov/study/NCT05245500
https://pubmed.ncbi.nlm.nih.gov/34986285/
https://pubmed.ncbi.nlm.nih.gov/34986285/
https://www.mskcc.org/cancer-care/clinical-trials/24-371
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05245500
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT05245500
https://www.clinicaltrials.gov/study/NCT03470922
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT03470922
https://www.bmsclinicaltrials.com/us/en/clinical-trials/NCT03470922
https://www.benchchem.com/product/b12369131#clinical-trial-data-for-bms-496-analogues
https://www.benchchem.com/product/b12369131#clinical-trial-data-for-bms-496-analogues
https://www.benchchem.com/product/b12369131#clinical-trial-data-for-bms-496-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369131?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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